L-Leucyl-L-valylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-serine

Description

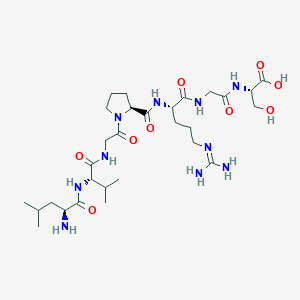

L-Leucyl-L-valylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-serine is a synthetic peptide characterized by a linear sequence of seven amino acids, including non-proteinogenic residues such as N~5~-(diaminomethylidene)-L-ornithine. The peptide’s structure combines hydrophobic (leucine, valine) and hydrophilic (serine, glycine) residues, suggesting a balance between membrane permeability and solubility.

Properties

CAS No. |

921936-17-6 |

|---|---|

Molecular Formula |

C29H52N10O9 |

Molecular Weight |

684.8 g/mol |

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C29H52N10O9/c1-15(2)11-17(30)24(43)38-23(16(3)4)27(46)35-13-22(42)39-10-6-8-20(39)26(45)37-18(7-5-9-33-29(31)32)25(44)34-12-21(41)36-19(14-40)28(47)48/h15-20,23,40H,5-14,30H2,1-4H3,(H,34,44)(H,35,46)(H,36,41)(H,37,45)(H,38,43)(H,47,48)(H4,31,32,33)/t17-,18-,19-,20-,23-/m0/s1 |

InChI Key |

OEWYLLATYFKRIX-LUVDPRQJSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CO)C(=O)O)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CO)C(=O)O)N |

Origin of Product |

United States |

Biological Activity

L-Leucyl-L-valylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-serine is a complex peptide with potential biological activities that warrant detailed exploration. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Molecular Characteristics

- Molecular Formula : C29H52N10O9

- Molecular Weight : 634.78 g/mol

- IUPAC Name : this compound

Structural Representation

The structure of the compound can be represented as follows:

where , , , and correspond to the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively.

The biological activity of this compound is primarily attributed to its interactions with various cellular receptors and enzymes. The compound may act as a modulator of signaling pathways involved in cell survival, proliferation, and differentiation.

Key Mechanisms:

- Protein Interaction : The peptide may bind to specific receptors on cell membranes, influencing downstream signaling cascades.

- Neuroprotective Effects : Similar compounds have been shown to enhance neuronal survival and promote neurite outgrowth through modulation of the unfolded protein response (UPR) .

Biological Activities Reported

- Neuroprotection : Studies suggest that related peptides can enhance neuronal survival by modulating endoplasmic reticulum stress responses .

- Cell Proliferation : The compound may influence cell cycle progression in various cell types.

- Anti-inflammatory Properties : Potential modulation of inflammatory pathways has been noted in related peptides.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Neuroprotection | Enhances survival and growth of neurons | |

| Cell Proliferation | Modulates cell cycle dynamics | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines |

Case Study: Neuroprotective Effects

In a study examining the neuroprotective effects of L-serine (a related compound), it was found that supplementation significantly improved neuronal health under stress conditions. This suggests that this compound may exhibit similar protective properties due to structural similarities .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Similarities and Differences

The following table compares the target compound with structurally related peptides from the evidence:

*Exact formula requires computational validation.

Key Observations:

- Guanidino Group: The N~5~-(diaminomethylidene) modification on ornithine is a shared feature in the target compound and peptides, suggesting a role in hydrogen bonding or metal chelation .

- Linearity vs.

- Residue Variability : Substitutions like methionine () or lysine () alter hydrophobicity and charge, impacting solubility and interaction profiles .

Bioactivity and Mode of Action

highlights that compounds with structural similarity often cluster into groups with analogous bioactivity profiles. For example:

- Pharmacophore Alignment: The target compound’s guanidino group and proline residue may form a pharmacophore resembling arginine-rich motifs in enzyme inhibitors (e.g., serine proteases) .

Analytical Comparisons

- MS/MS Fragmentation : Molecular networking () uses cosine scores to compare fragmentation patterns. A high cosine score (>0.8) between the target compound and ’s peptide would indicate shared structural motifs, such as the Orn modification .

- NMR and LCMS : Hydrophobic residues (leucine, valine) in the target compound may produce distinct NMR shifts compared to lysine-rich analogs in , aiding structural differentiation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.